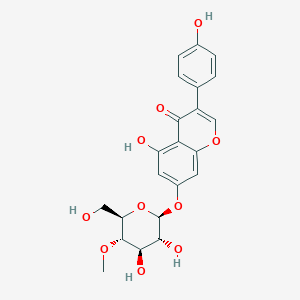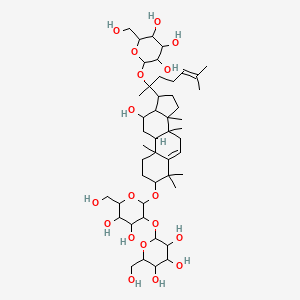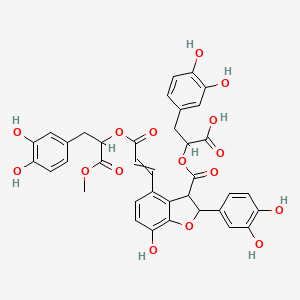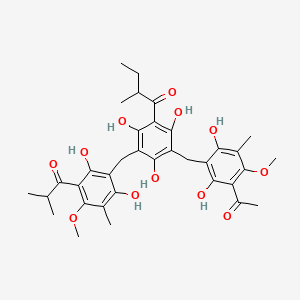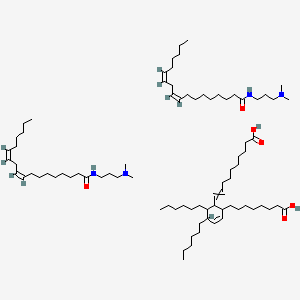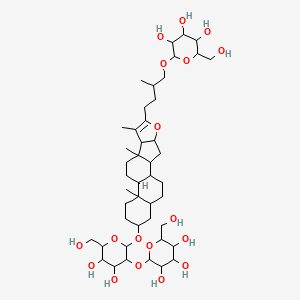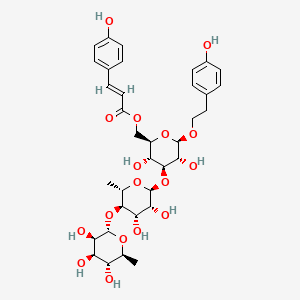
Ligupurpuroside C
描述
科学研究应用
化学: 用作各种化学制剂中的天然抗氧化剂。
生物学: 研究其抗炎和抗癌特性。
医学: 治疗与氧化应激和炎症相关的疾病的潜在治疗剂。
工业: 由于其抗氧化特性,在食品工业中用作天然防腐剂。
生化分析
Biochemical Properties
Ligupurpuroside C plays a significant role in various biochemical reactions. It has been shown to interact with enzymes such as lipase, where it acts as a natural inhibitor . The interaction between this compound and lipase involves hydrophobic interactions, leading to the inhibition of lipase activity . Additionally, this compound can inhibit lipid accumulation in HepG2 cells at a concentration of 50 μMol/L .
Cellular Effects
This compound influences various cellular processes and functions. In HepG2 cells, it significantly inhibits lipid accumulation, suggesting its potential role in regulating lipid metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. For instance, it binds to the hydrophobic cavity on the catalytic sites of lipase, leading to enzyme inhibition . This interaction is primarily driven by hydrophobic forces, and the binding of this compound to lipase does not significantly alter the enzyme’s conformation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipase, influencing metabolic flux and metabolite levels . The exact metabolic pathways and the role of this compound in these pathways need further elucidation.
准备方法
合成路线和反应条件
连翘苷C的合成涉及从天然来源提取,主要来自连翘的叶子 . 提取过程通常包括溶剂提取,然后使用色谱技术进行纯化
工业生产方法
连翘苷C的工业生产主要基于从植物来源进行大规模提取。 该过程包括收获叶子,干燥,然后使用乙醇或甲醇等溶剂提取化合物 . 然后使用高效液相色谱(HPLC)等技术纯化提取物,以获得纯形式的连翘苷C .
化学反应分析
反应类型
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂 . 反应通常在温和条件下进行,以保持糖苷结构的完整性 .
主要形成的产物
这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,连翘苷C的氧化会导致醌的形成,而还原会导致醇衍生物的形成 .
相似化合物的比较
属性
IUPAC Name |
[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O17/c1-16-24(39)26(41)28(43)34(48-16)51-31-17(2)49-35(29(44)27(31)42)52-32-25(40)22(15-47-23(38)12-7-18-3-8-20(36)9-4-18)50-33(30(32)45)46-14-13-19-5-10-21(37)11-6-19/h3-12,16-17,22,24-37,39-45H,13-15H2,1-2H3/b12-7+/t16-,17-,22+,24-,25+,26+,27-,28+,29+,30+,31-,32-,33+,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGBMGMUFKRLER-CMPWVXOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3O)OCCC4=CC=C(C=C4)O)COC(=O)C=CC5=CC=C(C=C5)O)O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)OCCC4=CC=C(C=C4)O)COC(=O)/C=C/C5=CC=C(C=C5)O)O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the potential mechanism of action for Ligupurpuroside C's hypolipidemic effect?
A: While the provided research does not directly investigate this compound's mechanism, it does shed light on the broader extract (LRTPG) where it was discovered. The research suggests that LRTPG, which contains this compound, might exert its hypolipidemic effect by activating the AMP-activated protein kinase (AMPK) pathway in the liver. [] This activation, in turn, appears to suppress key enzymes involved in lipogenesis (fat synthesis), such as stearoyl-CoA desaturase 1, glycerol-3-phosphate acyltransferase, 1-acylglycerol-3-phosphate O-acyltransferase 2, and diacylglycerol acyltransferase 2. [] Additionally, LRTPG seems to enhance the breakdown of circulating triglycerides by increasing lipoprotein lipase activity. [] Further research is needed to determine if this compound specifically contributes to these observed effects.
Q2: What is the source of this compound and what other bioactive compounds are found alongside it?
A: this compound was originally isolated from Ku-Ding-Cha, a type of herbal tea produced from the leaves of Ligustrum purpurascens (Oleaceae). [] This plant is commonly used in traditional Chinese medicine for its potential benefits in managing hypertension, obesity, inflammation, and as a diuretic. [] Alongside this compound, researchers identified other potentially bioactive compounds in the same plant extract, including ligupurpurosides D, E, and F, acteoside, ligupurpuroside A, and others. [] Many of these compounds also demonstrated antioxidant activity in DPPH radical scavenging assays. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


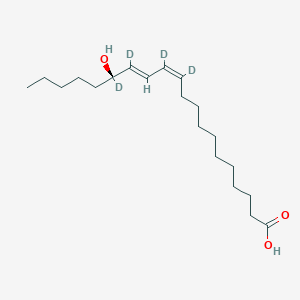
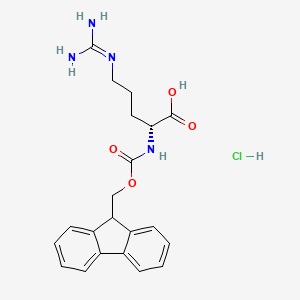
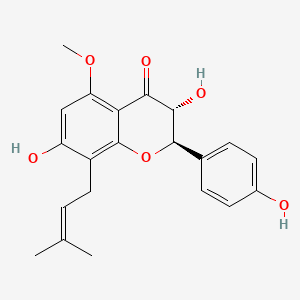

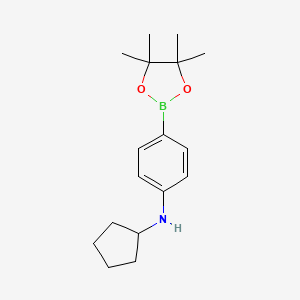
![5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B591308.png)
